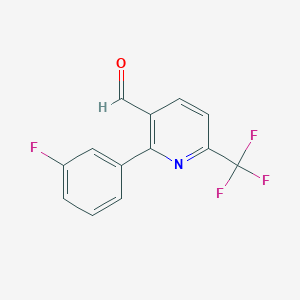

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine

概要

説明

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a white or grayish-white solid powder at room temperature . It is a commercially synthesized organic compound, often appearing in the form of its keto tautomer rather than a pyridine hydroxyl form . It is commonly used as an intermediate in organic synthesis .

Molecular Structure Analysis

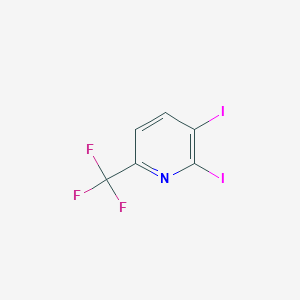

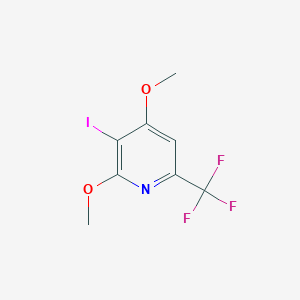

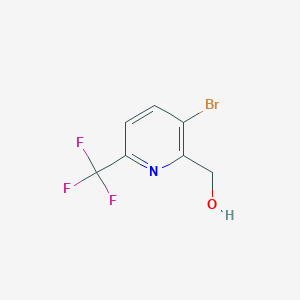

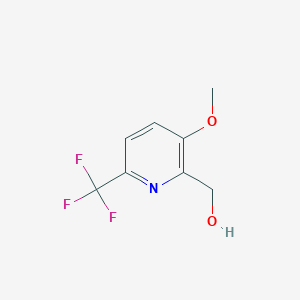

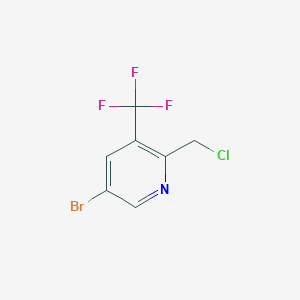

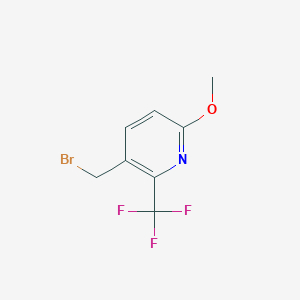

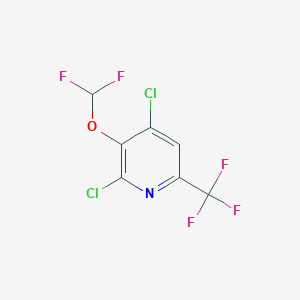

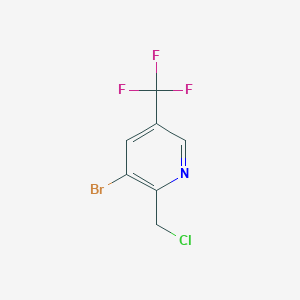

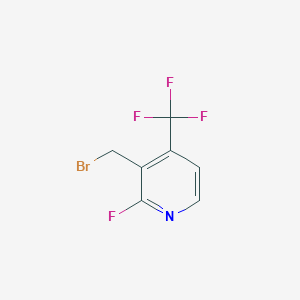

The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of a fluorine atom and a pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .Physical And Chemical Properties Analysis

This compound is a white or grayish-white solid powder at room temperature . It has general solubility in ether solvents and poor solubility in water . The molecule has a molar mass of 181.54, a density of 1.417g/cm³, a melting point of 33-35℃, a boiling point of 147.459°C at 760 mmHg, and a flash point of 42.982°C .科学的研究の応用

Antimicrobial Activities and DNA Interaction

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine, characterized using various spectroscopic methods, has demonstrated potential in antimicrobial activities. Its impact on DNA was assessed using agarose gel electrophoresis experiments (Evecen et al., 2017).

Structural and Spectroscopic Properties

Its structural and spectroscopic properties have been extensively studied, providing valuable insights into its molecular structure, vibrational frequencies, and electronic absorption spectra. Such research is crucial for understanding its chemical behavior and potential applications in various scientific fields (Evecen et al., 2017).

Versatile Intermediate for Synthesis

The compound is a versatile intermediate in synthesizing trifluoromethylated N-heterocycles, indicating its significant role in organic synthesis and pharmaceutical research (Channapur et al., 2019).

Functionalization and Electrophilic Substitutions

It has been utilized in site-selective electrophilic substitutions and functionalizations, demonstrating its utility in chemical synthesis and the development of novel compounds (Mongin et al., 1998).

Synthesis of Pyridine Derivatives

The compound has been instrumental in synthesizing various pyridine derivatives, highlighting its importance in the field of heterocyclic chemistry and its potential in developing new pharmaceuticals and agrochemicals (Zuo, 2010).

Metalation and Subsequent Functionalization

Research has also delved into its metalation and subsequent functionalization, offering insights into more advanced chemical reactions and the synthesis of complex molecules (Schlosser & Marull, 2003).

作用機序

Target of Action

It’s known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The mode of action of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine involves key hydrogen bonding interactions with the protein. This interaction lowers the pKa of the cyclic carbamate, thereby enhancing the drug’s potency toward reverse transcriptase enzyme inhibition .

Biochemical Pathways

It’s known that the compound participates in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It’s known that the compound exhibits improved drug potency toward reverse transcriptase enzyme inhibition .

Safety and Hazards

将来の方向性

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .

生化学分析

Biochemical Properties

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group enhances its lipophilicity, improving its permeability through biological membranes and tissues . This property allows this compound to interact effectively with enzymes and proteins, potentially inhibiting or activating them. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and, consequently, the metabolism of other compounds .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, it has been observed to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding interaction can lead to changes in gene expression, as the inhibition of these enzymes affects the metabolism of other compounds and the cellular response to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can lead to toxic or adverse effects, including liver and kidney damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites . Additionally, this compound can influence the activity of cofactors involved in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound’s lipophilicity allows it to cross cell membranes easily, facilitating its distribution within the cell . It can accumulate in specific tissues, depending on the presence of transporters and binding proteins that facilitate its uptake and retention .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

特性

IUPAC Name |

6-chloro-2-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-2-1-3(12)5(11-4)6(8,9)10/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHTYBBJIFJXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。